

Cross-Reactivity of L-(R)-Valifenalate with Other Fungicides: A Comparative Guide

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Compound of Interest

Compound Name: L-(R)-valifenalate

Cat. No.: B1262803

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This guide provides a comprehensive comparison of **L-(R)-valifenalate** with other fungicides, focusing on cross-reactivity. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the potential for cross-resistance and to inform the development of effective disease management strategies.

L-(R)-valifenalate is a stereoisomer of valifenalate, a fungicide belonging to the valinamide carbamate chemical group.^[1] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Carboxylic Acid Amide (CAA) fungicide, under FRAC Code 40.^[1] The mode of action of CAA fungicides is the inhibition of cellulose synthase in Oomycete pathogens, disrupting cell wall formation.^{[1][2]} A critical aspect of fungicides within the same FRAC group is the high likelihood of cross-resistance, where resistance to one active ingredient confers resistance to another.

Quantitative Cross-Reactivity Data

Studies have demonstrated cross-resistance among various CAA fungicides. While direct comparative studies including **L-(R)-valifenalate** are not extensively available in the public domain, the consistent pattern of cross-resistance within the CAA group strongly suggests that pathogens resistant to other CAA fungicides will also exhibit resistance to **L-(R)-valifenalate**.

The following tables summarize published 50% effective concentration (EC50) values for several CAA fungicides against key Oomycete pathogens. Lower EC50 values indicate higher

fungicidal activity. The data illustrates the baseline sensitivity of wild-type pathogen populations and the increased EC50 values in resistant populations, highlighting the practical implications of cross-resistance.

Table 1: EC50 Values of CAA Fungicides against *Plasmopara viticola* (Grapevine Downy Mildew)

Fungicide	Isolate Type	EC50 (µg/mL)	Reference
Mandipropamid	Sensitive	< 0.1 - < 0.2	[3][4]
Mandipropamid	Insensitive/Resistant	42.54 to >100	[3]
Dimethomorph	Sensitive	< 0.1	[3]
Dimethomorph	Insensitive/Resistant	54.28 to >100	[3]

Table 2: EC50 Values of CAA Fungicides against *Phytophthora infestans* (Late Blight)

Fungicide	Isolate Lineage	Mean EC50 (µg/mL)	EC50 Range (µg/mL)	Reference
Mandipropamid	US-8	0.02	0.01–0.04	[5]
Mandipropamid	US-11	0.01	0.01–0.02	[5]
Mandipropamid	US-20	0.03	0.02–0.03	[5]
Mandipropamid	US-21	0.01	0.01–0.01	[5]
Mandipropamid	US-22	0.01	0.01–0.02	[5]
Mandipropamid	US-23	0.01	0.00–0.02	[5]
Mandipropamid	US-24	0.01	0.01–0.02	[5]
Mandipropamid	Various European & Israeli Isolates	-	0.02 - 2.98	[6]

Table 3: EC50 Values of CAA Fungicides against *Phytophthora capsici* (Phytophthora Blight)

Fungicide	Mean EC50 (µg/mL)	EC50 Range (µg/mL)	Reference
Mandipropamid	0.014	0.001 - 0.037	[7]
Dimethomorph	0.073	0.077 - 0.787	[7]
Iprovalicarb	0.3923	0.2042 - 0.5540	[8]

A study on *Phytophthora capsici* demonstrated a positive correlation in sensitivity between mandipropamid and dimethomorph, indicating a high likelihood of cross-resistance.[7]

Table 4: EC50 Values of CAA Fungicides against *Phytophthora melonis*

Fungicide	Mean EC50 (µg/mL)	EC50 Range (µg/mL)	Reference
Flumorph	0.986	0.410–1.577	[9]
Dimethomorph	0.284	0.171–0.590	[9]
Iprovalicarb	0.327	0.100–0.482	[9]

A positive cross-resistance was observed among flumorph, dimethomorph, and iprovalicarb in *Phytophthora melonis*. [9][10]

Experimental Protocols

The determination of cross-reactivity and fungicide sensitivity is typically conducted through in vitro bioassays. The following are generalized protocols based on established methodologies for Oomycete pathogens.

Mycelial Growth Inhibition Assay on Amended Agar Media

This method, considered a gold standard, measures the inhibition of fungal colony growth on a solid medium containing the test fungicide.

a. Preparation of Fungicide Stock Solutions and Amended Media:

- Prepare a stock solution of each test fungicide (e.g., **L-(R)-valifenalate**, dimethomorph, mandipropamid) in a suitable solvent like dimethyl sulfoxide (DMSO).
- Prepare a suitable culture medium for the target Oomycete (e.g., V8 juice agar, rye agar).
- After autoclaving and cooling the medium to approximately 50-55°C, add the fungicide stock solution to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent should also be prepared.
- Pour the amended media into petri dishes.

b. Inoculation and Incubation:

- From an actively growing culture of the target pathogen, take mycelial plugs of a standardized diameter (e.g., 5 mm) from the colony margin.
- Place one mycelial plug in the center of each fungicide-amended and control petri dish.
- Incubate the plates in the dark at an optimal temperature for the pathogen's growth (e.g., 20-25°C).

c. Data Collection and Analysis:

- Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
- Determine the EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Leaf Disc Bioassay for Obligate Biotrophs (e.g., *Plasmopara viticola*)

This method is used for pathogens that cannot be easily cultured on artificial media.

a. Preparation of Leaf Discs and Fungicide Solutions:

- Collect young, healthy leaves from a susceptible host plant (e.g., grapevine for *P. viticola*).
- Cut leaf discs of a uniform size (e.g., 15 mm diameter).
- Prepare a series of aqueous dilutions of the test fungicides.

b. Treatment and Inoculation:

- Apply a standardized volume of each fungicide dilution to the abaxial (lower) surface of the leaf discs. Control discs are treated with water.
- Allow the treated surfaces to dry.
- Inoculate the center of each leaf disc with a standardized suspension of sporangia of the target pathogen.

c. Incubation and Assessment:

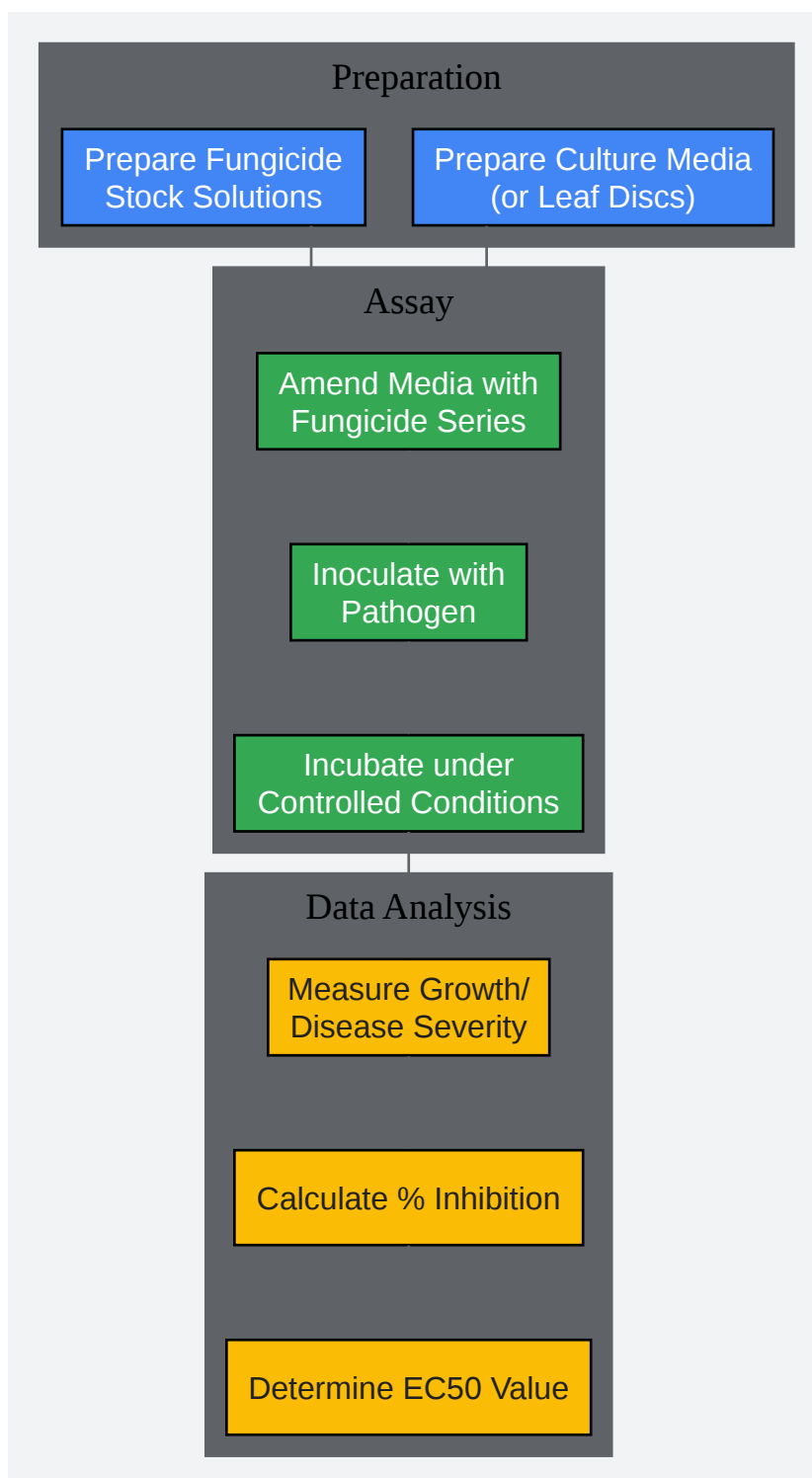
- Incubate the leaf discs in a humid chamber with a defined light/dark cycle at an appropriate temperature.
- After a set incubation period (e.g., 6-8 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf disc area covered by sporulation.

d. Data Analysis:

- Calculate the percentage of disease inhibition for each fungicide concentration relative to the control.
- Determine the EC50 value as described in the previous protocol.

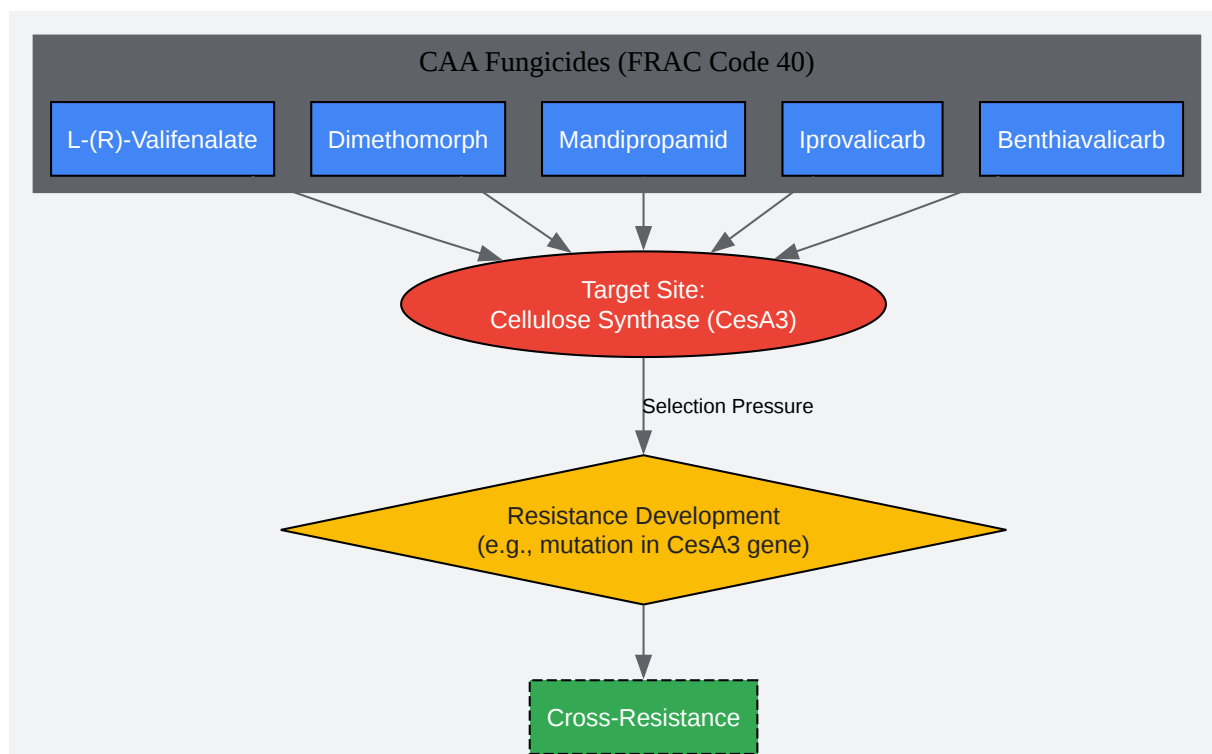
Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.



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Caption: Experimental workflow for determining fungicide sensitivity.



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Caption: Mechanism of cross-reactivity among CAA fungicides.

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